molecular formula C23H24N4O3 B298091 N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide

N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide

Cat. No. B298091
M. Wt: 404.5 g/mol
InChI Key: ZWZQNFFYVLOCKE-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide, also known as DMN-TBH, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazide derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide is not fully understood. However, it is believed that N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide exerts its antimicrobial and anticancer effects by inhibiting the activity of specific enzymes and proteins. N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. In addition, N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair in cancer cells.
Biochemical and Physiological Effects:
N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has also been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. In addition, N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has been shown to inhibit the growth of blood vessels in tumors, which can limit their growth and metastasis.

Advantages and Limitations for Lab Experiments

N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has also been found to have low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide may have different effects on different cell types, and further studies are needed to determine its specificity and selectivity.

Future Directions

N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has shown promising results in various studies, and there are several future directions for its research. One potential application of N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide is in the development of new antimicrobial agents. N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has been found to have potent antimicrobial activity against various bacterial and fungal strains, and further studies are needed to determine its efficacy in vivo. Another potential application of N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide is in the development of new anticancer agents. N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has been shown to induce apoptosis in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Finally, N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide may have potential applications in other fields, such as agriculture and food science, where antimicrobial agents are needed to prevent the growth of harmful microorganisms.

Synthesis Methods

N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide can be synthesized by the reaction of 3,5-dimethylbenzaldehyde, 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde, and 3-nitro-2-methylbenzohydrazide in the presence of a suitable catalyst and solvent. The reaction proceeds through a condensation reaction and yields N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide as a yellow solid. The purity of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has been found to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. In addition, N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C23H24N4O3/c1-14-9-15(2)11-20(10-14)26-16(3)12-19(18(26)5)13-24-25-23(28)21-7-6-8-22(17(21)4)27(29)30/h6-13H,1-5H3,(H,25,28)/b24-13+

InChI Key

ZWZQNFFYVLOCKE-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C)C

SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=NNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=NNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C)C

Origin of Product

United States

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